N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including difluorophenyl and methoxyphenyl groups attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps:
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Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where cyclopentyl methyl ketone reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Difluorophenyl Group: : The next step involves the introduction of the 2,4-difluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction where 2,4-difluoronitrobenzene reacts with the cyclopentyl intermediate under basic conditions.
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Formation of the Oxalamide Backbone: : The final step involves the formation of the oxalamide backbone. This can be achieved through the reaction of the difluorophenyl-cyclopentyl intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxalamide backbone, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and methoxyphenyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl and methoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2,4-difluorophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the difluorophenyl group, which may result in different pharmacological properties.
N1-(2,4-difluorophenyl)-N2-(phenylmethyl)oxalamide: Lacks the cyclopentyl group, which may influence its interaction with biological targets.
Uniqueness
N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-18-9-6-15(22)12-17(18)23/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJDJCYALRVGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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